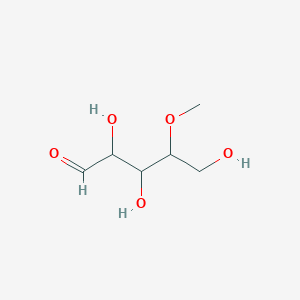
D-Arabinose,4-O-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Arabinose,4-O-methyl-: is a derivative of D-arabinose, a naturally occurring pentose sugar. This compound is a part of the hemicellulose structure found in plant cell walls. Hemicellulose is a heterogeneous group of polysaccharides that includes various sugars such as D-xylose, D-mannose, D-galactose, L-arabinose, and 4-O-methyl-D-glucuronic acid . D-Arabinose,4-O-methyl- plays a crucial role in the structural integrity of plant cell walls and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Arabinose,4-O-methyl- typically involves the extraction and modification of hemicellulose from plant biomass. One common method is the thermochemical treatment of biomass, which involves heating the biomass in the presence of water and catalysts to break down the hemicellulose into its constituent sugars . The resulting mixture is then purified to isolate D-Arabinose,4-O-methyl-.
Industrial Production Methods: Industrial production of D-Arabinose,4-O-methyl- often involves the use of agricultural residues such as corn fiber, wheat straw, and rice straw. These materials are pretreated to remove lignin and other impurities, followed by enzymatic hydrolysis to release the hemicellulose . The hemicellulose is then further processed to obtain D-Arabinose,4-O-methyl-.
Chemical Reactions Analysis
Types of Reactions: D-Arabinose,4-O-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve the use of halogens or other nucleophiles to replace specific functional groups on the molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of D-Arabinose,4-O-methyl-, such as 4-O-methyl-D-glucuronic acid and other modified sugars .
Scientific Research Applications
D-Arabinose,4-O-methyl- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of D-Arabinose,4-O-methyl- involves its incorporation into the hemicellulose structure of plant cell walls. It interacts with cellulose and lignin to form a rigid matrix that provides structural support to the plant . The compound’s effects on cellular processes such as autophagy and cell cycle regulation are mediated through its interactions with specific molecular targets and pathways .
Comparison with Similar Compounds
D-Xylose: Another pentose sugar found in hemicellulose.
L-Arabinose: A stereoisomer of D-arabinose that is also a component of hemicellulose.
4-O-methyl-D-glucuronic acid: A derivative of D-glucuronic acid found in hemicellulose.
Uniqueness: D-Arabinose,4-O-methyl- is unique due to its specific structural role in hemicellulose and its diverse range of applications in various fields. Its ability to undergo multiple chemical reactions and form various derivatives makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
14520-36-6 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2,3,5-trihydroxy-4-methoxypentanal |
InChI |
InChI=1S/C6H12O5/c1-11-5(3-8)6(10)4(9)2-7/h2,4-6,8-10H,3H2,1H3 |
InChI Key |
GWKBGDYJEHRKMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(CO)C(C(C=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















